

# Microfluidic-Based Manufacturing of Dog-IM4 Lipid Nanoparticles for mRNA Delivery

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#### Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of genetic medicine, vaccine development, and drug delivery.

Abstract: This document provides a detailed protocol for the preparation of lipid nanoparticles (LNPs) utilizing the novel ionizable lipid, 1,2-dioleoyl-3-((4-(imidazole-1-yl)butanoyl)oxy)propyl-(2-hydroxyethyl)amino)ethane (**Dog-IM4**). **Dog-IM4** LNPs have demonstrated significant potential for messenger RNA (mRNA) delivery, exhibiting enhanced stability and potent immunization properties.[1][2] The following protocol outlines a reproducible method for LNP formulation using a microfluidic mixing system, ensuring precise control over particle size and polydispersity, critical parameters for in vivo performance. This application note also provides data on the physicochemical characteristics and stability of **Dog-IM4** LNPs.

#### Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The composition of these LNPs, particularly the ionizable lipid, is a critical determinant of their efficacy and safety. **Dog-IM4** is a novel ionizable lipid featuring an imidazole head group, which has been shown to confer remarkable stability to the encapsulated mRNA when stored at 4°C in phosphate-buffered saline (PBS).[1][2]



Microfluidic mixing offers a robust and scalable method for the production of LNPs with uniform characteristics.[3] This technique allows for rapid and controlled nanoprecipitation of lipids and mRNA, resulting in homogenous LNP populations with desirable physicochemical properties for therapeutic applications.

This document serves as a comprehensive guide for researchers seeking to formulate **Dog-IM4** LNPs for preclinical evaluation of mRNA-based vaccines and therapeutics.

# **Experimental Protocols Materials and Reagents**

- Lipids:
  - Ionizable Lipid: Dog-IM4
  - Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
  - Cholesterol
  - PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) or 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
- mRNA: mRNA encoding the protein of interest (e.g., influenza hemagglutinin (HA), human erythropoietin (hEPO), or Firefly luciferase (FLuc)).
- · Buffers and Solvents:
  - Ethanol (200 proof, anhydrous)
  - 50 mM Citrate Buffer (pH 4.0)
  - Phosphate-Buffered Saline (PBS), pH 7.4
- Equipment:
  - Microfluidic mixing system (e.g., NanoAssemblr™ Benchtop, Precision Nanosystems)



- Syringe pumps
- Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
- Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
- Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit for encapsulation efficiency determination
- Fragment analyzer for mRNA integrity analysis
- High-Performance Liquid Chromatography (HPLC) system for lipid integrity analysis

## **Preparation of Stock Solutions**

- Lipid Stock Solution (in Ethanol):
  - Prepare a stock solution of the lipid mixture in ethanol at a total concentration of 20 mg/mL.
  - The molar ratio of the lipids should be 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEGylated lipid).
  - For example, to prepare **Dog-IM4** LNPs, the molar ratio would be **Dog-IM4**:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5).
- mRNA Stock Solution (in Citrate Buffer):
  - Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.265 mg/mL.

## Microfluidic Formulation of Dog-IM4 LNPs

The following workflow diagram illustrates the microfluidic preparation process:





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Caption: Workflow for the microfluidic preparation of **Dog-IM4** LNPs.

#### Protocol:

- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid stock solution into one syringe and the mRNA stock solution into another.
- Set the flow rate ratio of the ethanol phase (lipids) to the aqueous phase (mRNA) to 1:3.
- Set the combined final flow rate to 4 mL/min. This will result in a Nitrogen to Phosphate (N/P) ratio of 6.
- Initiate the mixing process to form the LNPs.
- · Collect the resulting LNP dispersion.

#### **Purification**

- Transfer the collected LNP dispersion to a dialysis cassette (10K MWCO).
- Perform dialysis against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.



- Change the dialysis buffer at least twice during this period.
- After dialysis, recover the purified LNP suspension and store it at 4°C under nitrogen for enhanced stability.

#### Characterization

- Dilute a small aliquot of the purified LNP suspension in PBS.
- Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).
- Determine the encapsulation efficiency using a Quant-iT™ RiboGreen™ RNA assay.
- Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 1% Triton X-100).
- · Calculate the encapsulation efficiency using the following formula:
  - Encapsulation Efficiency (%) = [(Total RNA) (Free RNA)] / (Total RNA) x 100
- Extract the mRNA from the LNPs. A detailed extraction protocol can be found in the supporting information of the reference publication.
- Analyze the integrity of the extracted mRNA using a fragment analyzer or capillary electrophoresis.
- Analyze the integrity of the lipid components, particularly the ionizable lipid, using High-Performance Liquid Chromatography with a Charged Aerosol Detector (CAD) and Mass Spectrometry (MS).

#### **Data Presentation**

The following tables summarize the physicochemical characteristics and stability data of **Dog-IM4** LNPs prepared using the microfluidic protocol.

Table 1: Physicochemical Properties of Freshly Prepared **Dog-IM4** LNPs



| Parameter                         | Value   |
|-----------------------------------|---|
| Lipid Composition (molar ratio)   | Dog-IM4:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5) |
| N/P Ratio                         | 6   |
| Average Particle Size (nm)        | ~130  |
| Polydispersity Index (PDI)        | < 0.2   |
| mRNA Encapsulation Efficiency (%) | > 90%   |

Data compiled from reference.

Table 2: Stability of Dog-IM4 LNPs Stored in PBS at Different Temperatures

| Storage<br>Temperature | Storage Duration | In Vivo Bioactivity<br>Loss (%) | Change in Particle<br>Size (nm) |
|------------------------|------------------|---------------------------------|---------------------------------|
| 4°C                    | 25 weeks         | < 20%                           | Minimal change                  |
| 25°C                   | 3 weeks          | Rapid decline                   | Increase from ~130 to ~150      |
| 37°C                   | 3 weeks          | Rapid decline                   | Increase from ~130 to ~150      |

Data compiled from reference. The loss of bioactivity at higher temperatures correlated with mRNA degradation.

## In Vivo Performance

**Dog-IM4** LNPs have been shown to induce strong immune responses in both mice and non-human primates. In vivo studies have demonstrated that **Dog-IM4** LNPs encapsulating mRNA persist at the injection site, in contrast to other LNP formulations like those containing DLin-MC3-DMA (MC3), which rapidly migrate to draining lymph nodes.

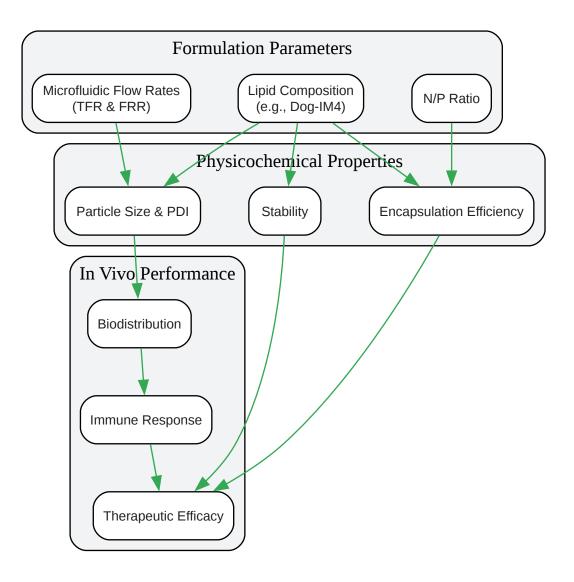
## Conclusion



The microfluidic-based protocol described in this application note provides a reliable and reproducible method for the formulation of **Dog-IM4** LNPs for mRNA delivery. The resulting nanoparticles exhibit excellent physicochemical properties and enhanced stability, making them a promising platform for the development of next-generation mRNA vaccines and therapeutics. The provided data underscores the importance of the ionizable lipid in determining the stability and in vivo behavior of LNPs.

# Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between LNP formulation parameters and their impact on the final product's characteristics and in vivo performance.



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Caption: Relationship between LNP formulation parameters and performance.

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# References

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